

Molybdenum Trifluoride (MoF₃) Powder: A Technical Guide to its Physical Properties

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Compound of Interest

Compound Name: Molybdenum trifluoride

Cat. No.: B1218089

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Molybdenum trifluoride** (MoF₃) powder. The information presented is intended for researchers, scientists, and professionals in drug development who may utilize this compound in synthetic chemistry and materials science. This document details the physicochemical characteristics, structural information, and the experimental methodologies used to determine these properties.

Core Physical and Chemical Properties

Molybdenum trifluoride is an inorganic compound composed of molybdenum in the +3 oxidation state and fluorine.^[1] It is known for its high melting point and stability under inert conditions, making it a subject of interest in various chemical applications, including as a potential fluorinating agent or catalyst in organic synthesis.^[1] Due to its reactivity with moisture and air, MoF₃ requires careful handling and storage under an inert atmosphere.^[1]

The reported appearance of **Molybdenum trifluoride** powder can vary significantly, with descriptions ranging from brown, dark brown to black, dark pink, ochre, light-green, gray, and yellowish-tan.^{[1][2][3]} This variation is likely attributable to different synthetic routes, purity levels, or the presence of oxyfluorides.^[3]

Tabulated Physical Data

The quantitative physical properties of **Molybdenum trifluoride** are summarized in the table below for easy reference and comparison.

Property	Value	Units	Notes
Chemical Formula	MoF ₃	-	[2]
Molecular Weight	152.935	g/mol	[2][4]
Appearance	Brown Crystalline Solid	-	Also reported as dark pink, yellowish-tan, green, gray, black.[2] [3]
Density (Measured)	4.64	g/cm ³	[3]
4640	kg/m ³	[2][5]	
Density (X-ray)	4.50	g/cm ³	[3]
Melting Point	>600 (>1112)	°C (°F)	[2][5]
Boiling Point	N/A	-	Disproportionates at elevated temperatures.[3][5]
Solubility	Insoluble in H ₂ O	-	[5][6]
CAS Registry Number	20193-58-2	-	[2][7]

Crystal Structure

The crystal structure of **Molybdenum trifluoride** has been a subject of some discrepancy in the literature. Two primary structures have been reported:

- Rhombohedral (VF₃-type): X-ray and neutron diffraction studies have shown that MoF₃ can adopt a rhombohedral crystal structure with the space group R-3c.[3] This structure is considered the more accurately determined one.[8]
- Cubic (ReO₃-type): An earlier report described a cubic structure with the space group Pm3m.[3] However, it has been suggested that this product might have been an oxyfluoride rather

than pure MoF_3 .^[3]

The compound is known to be antiferromagnetic below 185 K.^[3]

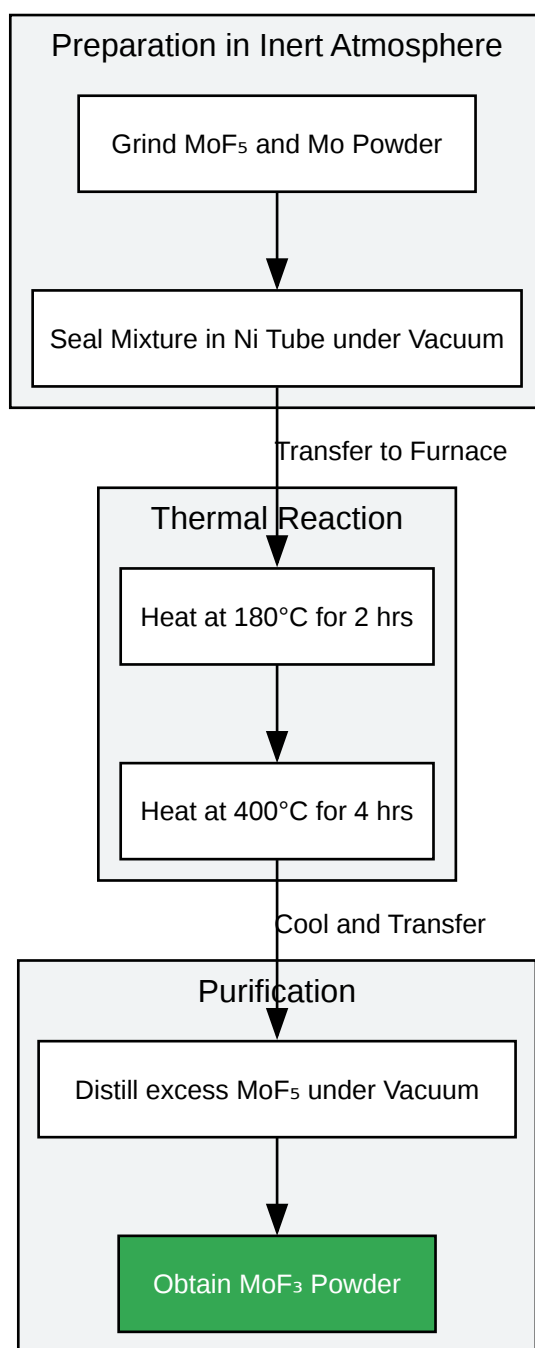
Experimental Protocols

The determination of the physical properties of inorganic powders like **Molybdenum trifluoride** involves specific analytical techniques.

4.1 Synthesis of **Molybdenum Trifluoride**

A common laboratory-scale synthesis involves the reduction of Molybdenum pentafluoride (MoF_5) with Molybdenum metal powder.^[8]

- Protocol:
 - An excess of MoF_5 is ground with molybdenum powder in an inert-atmosphere glove box.
 - The mixture is transferred to a nickel tube and sealed under vacuum.
 - The sealed tube is heated, for example, at 180°C for 2 hours, followed by 400°C for 4 hours.
 - After cooling, the tube is opened in a glove box.
 - The excess, more volatile MoF_5 is removed by distillation under vacuum, leaving the MoF_3 residue.^[8]



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Workflow for the synthesis of **Molybdenum trifluoride** powder.

4.2 Density Measurement

The density of MoF₃ powder was measured using a gas displacement technique.[8] This method, often performed with a gas pycnometer, determines the true volume of the solid

material by measuring the displacement of an inert gas (e.g., helium). The density is then calculated by dividing the known mass of the sample by the measured volume.

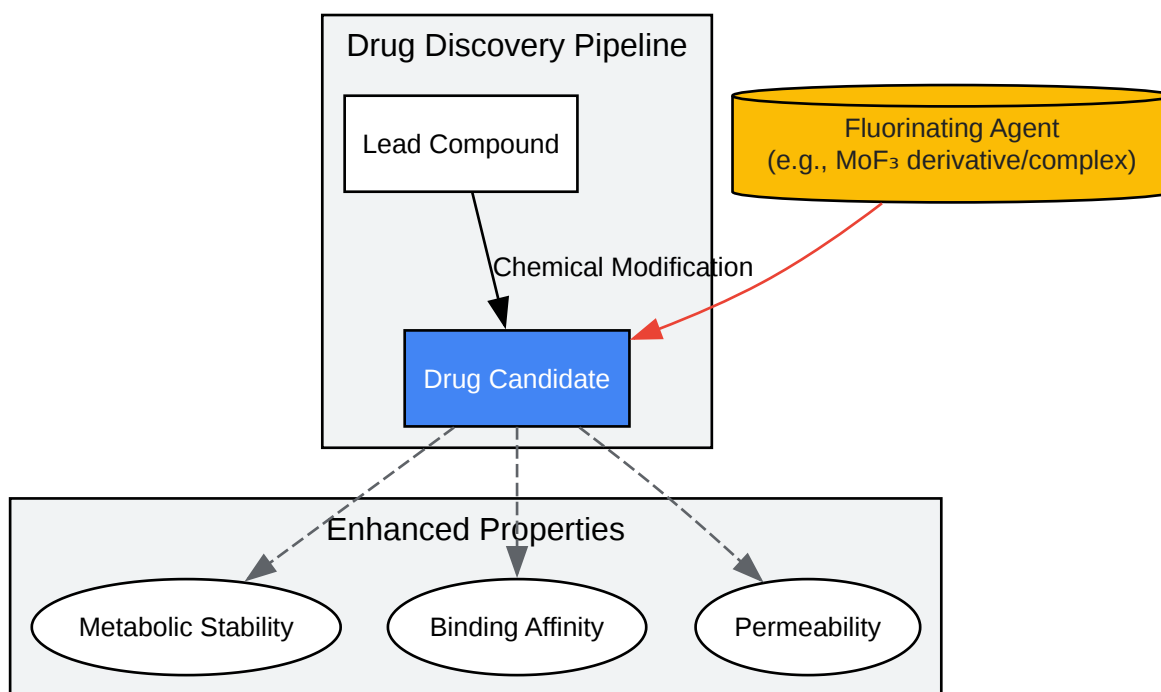
4.3 Crystal Structure Determination

X-ray Diffraction (XRD) and Neutron Diffraction are the primary methods used to elucidate the crystal structure of **Molybdenum trifluoride**.

- Protocol (General XRD):
 - A fine powder sample of MoF_3 is prepared and mounted on a sample holder.
 - The sample is irradiated with a monochromatic X-ray beam.
 - The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
 - The resulting diffraction pattern, a plot of intensity vs. 2θ , contains peaks corresponding to the different crystallographic planes.
 - The positions and intensities of these peaks are used to determine the unit cell parameters, space group, and atomic positions, thus defining the crystal structure.[9]

Relevance in Drug Development

While **Molybdenum trifluoride** itself is not used as a pharmaceutical agent, its potential as a fluorinating agent connects it to the field of drug discovery. The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[10] Fluorination can improve metabolic stability, binding affinity, and membrane permeability of a molecule.[10] Compounds like MoF_3 can serve as sources of fluorine in the synthesis of complex organofluorine molecules.[6]



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Role of fluorination in enhancing drug candidate properties.

Conclusion

Molybdenum trifluoride powder is a thermally stable inorganic compound with well-characterized physical properties, although some historical discrepancies exist regarding its precise crystal structure. The data and experimental protocols summarized in this guide provide a foundational resource for scientists and researchers. Its primary relevance to the pharmaceutical industry lies in the broader context of synthetic organofluorine chemistry, a critical component of modern drug development. Careful handling in an inert environment is essential for maintaining the integrity of the compound.

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